REACTION_CXSMILES
|
[O:1]=[C:2]1[C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3]1.[O:19]1CC[CH2:21][CH2:20]1.C([N-]C(C)C)(C)C.[Li+].C(=O)C.[Cl-].[NH4+]>C(OCC)C>[OH:19][CH:20]([CH:3]1[CH2:4][CH2:5][C:6]2([CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:10][CH2:11]2)[C:2]1=[O:1])[CH3:21] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
O=C1CCCC12CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0.527 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 35 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by evaporating with toluene (5 mL) three times in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in tetrahydrofuran (50 mL)
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1C(C2(CC1)CCN(CC2)C(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 479.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |